benzyl N-methyl-N-[3-(methylamino)propyl]carbamate
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Overview
Description
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is an organic compound with the molecular formula C12H18N2O2 It is a carbamate derivative that features a benzyl group attached to a carbamate moiety, which is further linked to a propyl chain containing a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-[3-(methylamino)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates or benzyl derivatives.
Scientific Research Applications
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-(methylamino)propyl]carbamate
- Benzyl carbamate
- N-methyl-N-[3-(dimethylamino)propyl]carbamate
Uniqueness
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1621608-56-7 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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